3-(3-Phenoxypropoxy)azetidine hydrochloride
Description
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Properties
IUPAC Name |
3-(3-phenoxypropoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-5-11(6-3-1)14-7-4-8-15-12-9-13-10-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYDMZPZJMZVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Phenoxypropoxy)azetidine hydrochloride, a compound with the CAS number 1375474-34-2, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound is characterized by the presence of an azetidine ring linked to a phenoxypropoxy moiety. This unique structure is believed to contribute to its biological activity, particularly in pharmacological applications.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting various bacterial strains.
- Anticancer Properties : Initial research suggests cytotoxic effects against certain cancer cell lines.
- Neuroprotective Effects : Investigations into its impact on neuronal cells indicate possible neuroprotective benefits.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular proliferation.
- DNA Interaction : Some studies suggest that it could intercalate with DNA or induce DNA damage, leading to apoptosis in cancer cells.
- Receptor Modulation : The compound might interact with various receptors, altering their activity and influencing downstream signaling pathways.
Data Table: Biological Activities and Mechanisms
Case Studies
Several case studies have explored the biological effects of this compound:
Case Study 1: Anticancer Activity
A derivative of the compound was tested against multiple cancer cell lines, demonstrating an IC50 value significantly lower than conventional chemotherapeutics. This suggests a promising therapeutic potential in oncology.
Case Study 2: Antimicrobial Efficacy
In vitro studies evaluated the antimicrobial efficacy against Mycobacterium tuberculosis, showing significant inhibitory effects. These findings highlight the compound's potential as a novel antimicrobial agent.
Research Findings
Recent research has focused on elucidating the precise mechanisms by which this compound exerts its biological activities. Notable findings include:
- Cytotoxic Mechanisms : Studies indicate that the compound induces apoptosis through mitochondrial dysfunction and oxidative stress pathways.
- Antimicrobial Pathways : The inhibition of specific protein targets within bacterial cells has been identified as a key mechanism for its antimicrobial effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
